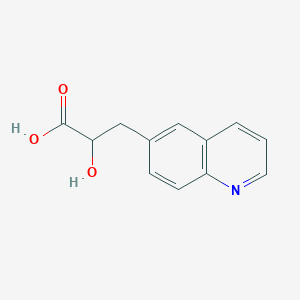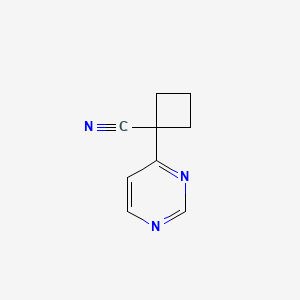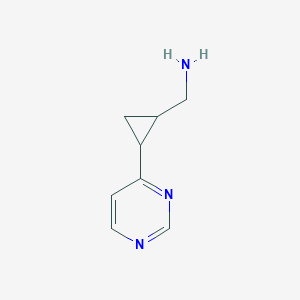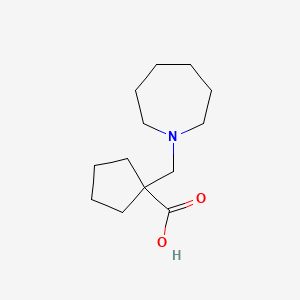
2-Hydroxy-3-(6-quinolyl)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-3-(quinolin-6-yl)propanoic acid is an organic compound that features a quinoline ring attached to a propanoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is a nitrogen-containing heterocycle, which is known for its presence in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-3-(quinolin-6-yl)propanoic acid typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the hydroxy and propanoic acid functionalities. One common method involves the use of quinoline-6-carboxaldehyde as a starting material, which undergoes a series of reactions including hydroxylation and carboxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts and specific reaction conditions to facilitate the transformation of starting materials into the final product. The exact methods can vary depending on the scale and specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-3-(quinolin-6-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-6-carboxylic acid derivatives, while reduction can produce dihydroquinoline compounds .
Applications De Recherche Scientifique
2-hydroxy-3-(quinolin-6-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its quinoline moiety, which is known for its therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-hydroxy-3-(quinolin-6-yl)propanoic acid involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-hydroxyquinoline: Similar in structure but lacks the propanoic acid moiety.
4-hydroxyquinoline: Another quinoline derivative with different substitution patterns.
Quinoline-2-carboxylic acid: Contains a carboxylic acid group but differs in the position of the substituents.
Uniqueness
2-hydroxy-3-(quinolin-6-yl)propanoic acid is unique due to the presence of both a hydroxy group and a propanoic acid moiety on the quinoline ring. This combination of functional groups provides distinct chemical properties and potential biological activities that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
2-hydroxy-3-quinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO3/c14-11(12(15)16)7-8-3-4-10-9(6-8)2-1-5-13-10/h1-6,11,14H,7H2,(H,15,16) |
Clé InChI |
QBPAYWPMQRINJF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)CC(C(=O)O)O)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]pyridine](/img/structure/B13533332.png)



![1-[(Pyridin-3-yl)methyl]cyclopropan-1-ol](/img/structure/B13533350.png)


